molecular formula C15H16ClNO B13885837 4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline

4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline

Cat. No.: B13885837
M. Wt: 261.74 g/mol
InChI Key: BESYUHAKROZFPW-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline is an organic compound that features a chlorinated phenyl group, a methoxy group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline typically involves the reaction of 4-chlorophenol with 2,6-dimethylaniline in the presence of a suitable base and a methoxy group donor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-oxygen bond between the chlorophenyl and methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: 4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its electrophilic properties, while the methoxy and dimethylaniline moieties contribute to its overall stability and solubility .

Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-2,6-dimethylaniline

InChI

InChI=1S/C15H16ClNO/c1-10-7-14(8-11(2)15(10)17)18-9-12-3-5-13(16)6-4-12/h3-8H,9,17H2,1-2H3

InChI Key

BESYUHAKROZFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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